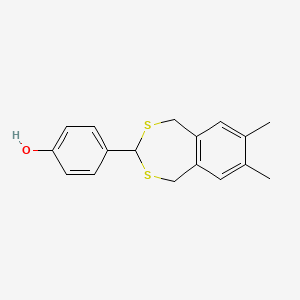![molecular formula C19H14BrFN2O B11684922 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11684922.png)
2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features both bromonaphthalene and fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of naphthalene to form 4-bromonaphthalene. This is followed by the formation of an acetohydrazide derivative through a reaction with acetic acid hydrazide. The final step involves the condensation of the acetohydrazide derivative with 4-fluorobenzaldehyde under acidic or basic conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in oncology.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and aromatic groups. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromonaphthalen-1-yl)acetohydrazide
- N’-(4-fluorophenyl)methylideneacetohydrazide
Uniqueness
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of both bromonaphthalene and fluorophenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H14BrFN2O |
|---|---|
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H14BrFN2O/c20-18-10-7-14(16-3-1-2-4-17(16)18)11-19(24)23-22-12-13-5-8-15(21)9-6-13/h1-10,12H,11H2,(H,23,24)/b22-12+ |
Clave InChI |
ZFMZOLCWHWVZDE-WSDLNYQXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chloroanilino)-3-(furan-2-ylmethyliminomethyl)-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B11684840.png)
![N'-[(3Z)-6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B11684841.png)
![(2Z,5Z)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11684848.png)
![2-bromo-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11684859.png)


![N'-[(E)-[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11684871.png)
![Propyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11684886.png)
![N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline](/img/structure/B11684890.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11684893.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11684897.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide](/img/structure/B11684917.png)
![2-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11684923.png)

